3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile is a compound that features a piperidine ring substituted with a fluoromethyl group and a pyrazine ring substituted with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: Fluorination reactions are employed to introduce the fluoromethyl group onto the piperidine ring. Common reagents for this step include fluorinating agents such as Selectfluor.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through condensation reactions involving appropriate diamines and dicarbonyl compounds.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanide sources for nucleophilic substitution, halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The fluoromethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazine ring may contribute to its overall stability and reactivity. The exact pathways and targets will depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
3-(Fluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile is unique due to the specific combination of the fluoromethyl group and the pyrazine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H13FN4 |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H13FN4/c12-6-9-2-1-5-16(8-9)11-10(7-13)14-3-4-15-11/h3-4,9H,1-2,5-6,8H2 |
InChI Key |
CYUPASSFKFNMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)CF |
Origin of Product |
United States |
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